What is the difference between SGC6870 and SGC6870N?
What is the difference between SGC6870 and SGC6870N?
An In-depth Technical Guide to the PRMT6 Inhibitor SGC6870 and its Negative Control, SGC6870N
Introduction
Protein arginine methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its activity is implicated in various cellular processes, and its dysregulation is associated with multiple cancers, making it a significant target for therapeutic development. This guide details the discovery and characterization of SGC6870, a first-in-class, potent, and highly selective allosteric inhibitor of PRMT6.[1][2][3] It also describes its enantiomer, SGC6870N, which is inactive against PRMT6 and serves as an essential negative control for rigorous biological studies.[1][2][3][4]
SGC6870 emerged from the chiral separation of a racemic compound.[1] SGC6870 is the (R)-enantiomer and the active inhibitor, while SGC6870N is the (S)-enantiomer and is inactive.[1][5] This stereospecificity provides a valuable toolset for researchers to dissect the biological functions of PRMT6, allowing for the differentiation of on-target effects from off-target or compound-specific artifacts.
Comparative Quantitative Data
The key distinction between SGC6870 and SGC6870N lies in their differential activity against PRMT6. This is quantified through various biochemical and cellular assays.
Table 1: General Properties and In Vitro Potency
| Property | SGC6870 | SGC6870N |
| Chemical Name | (R)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][4]diazepin-2-one[6] | (S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][4]diazepin-2-one[7] |
| Target | Protein Arginine Methyltransferase 6 (PRMT6)[1][5][8][9][10] | Inactive against PRMT6[1][4][5] |
| Mechanism of Action | Allosteric Inhibitor[1][5][8] | Negative Control[1][4][5][7] |
| Biochemical IC50 | 77 ± 6 nM[1][5][8] | > 50 µM[1] |
Table 2: Cellular Activity
| Assay | SGC6870 | SGC6870N |
| Cellular Target Engagement (HEK293T cells) | ||
| Inhibition of H3R2 asymmetric dimethylation (IC50) | 0.8 ± 0.2 µM[5] (or 0.9 µM[9]) | Inactive |
| Inhibition of H4R3me2 dimethylation (IC50) | 0.6 µM[9] | Inactive |
| Recommended Cellular Concentration | Up to 5 µM[11] | Used at equivalent concentrations to SGC6870 |
Table 3: Selectivity Profile
| Target Panel | SGC6870 Activity | SGC6870N Activity |
| Methyltransferases (Panel of 33, including 8 PRMTs, 21 PKMTs, 3 DNMTs, 1 RNA methyltransferase) | Potently inhibited PRMT6; no significant inhibition of the other 32 methyltransferases at 1 µM and 10 µM.[1][11] | No significant inhibition of any of the 33 methyltransferases at 1 µM or 10 µM.[1][11] |
| Non-epigenetic Targets (GPCRs, ion channels, transporters, other enzymes) | Remarkably selective for PRMT6 at 1 µM.[1][11] | Not reported, but assumed inactive based on primary target data. |
Mechanism of Action and Stereospecificity
SGC6870 is a time-dependent inhibitor that binds to a unique, induced allosteric pocket on PRMT6, distinct from the substrate or cofactor (S-adenosylmethionine, SAM) binding sites.[1][2][3] This allosteric binding mechanism was revealed through kinetic studies and the co-crystal structure of the PRMT6-SGC6870 complex.[1][2] The (R)-enantiomer (SGC6870) fits effectively into this pocket, leading to potent inhibition, whereas the (S)-enantiomer (SGC6870N) is inactive, highlighting a strict stereochemical requirement for binding and inhibition.[1]
Caption: PRMT6 signaling pathway and points of intervention.
The diagram above illustrates the catalytic function of PRMT6 and the distinct effects of the two enantiomers. SGC6870 acts as an allosteric inhibitor, preventing the methylation of substrates, while SGC6870N does not interact productively with the enzyme.
Caption: Logical relationship between SGC6870 and SGC6870N.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these chemical probes. Below are generalized protocols for key experiments cited in the characterization of SGC6870 and SGC6870N.
Biochemical PRMT6 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT6 by measuring the transfer of a radiolabeled methyl group from SAM to a substrate.
-
Principle: Recombinant PRMT6 enzyme is incubated with the test compound (SGC6870 or SGC6870N). The enzymatic reaction is initiated by adding a histone peptide substrate (e.g., Histone H4 1-24 peptide) and radiolabeled [³H]-SAM. The amount of radioactivity incorporated into the peptide is proportional to enzyme activity.
-
Materials:
-
Recombinant human PRMT6
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Test compounds (SGC6870, SGC6870N) dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA)
-
Phosphocellulose paper or filter plates
-
Scintillation fluid and counter
-
-
Methodology:
-
Prepare serial dilutions of the test compounds.
-
Add PRMT6 enzyme and the test compound to a microplate well. Due to the time-dependent nature of SGC6870, a pre-incubation period (e.g., up to 2 hours) is critical to allow the inhibitor to reach equilibrium with the enzyme.[1]
-
Initiate the reaction by adding the peptide substrate and [³H]-SAM mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to phosphocellulose paper/filters, which bind the peptide substrate but not the free [³H]-SAM.
-
Wash the filters to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (In-Cell Western)
This assay assesses the ability of the compounds to inhibit PRMT6 activity within a cellular context by measuring the levels of a specific histone methylation mark.
-
Principle: Cells (e.g., HEK293T) overexpressing PRMT6 are treated with the compounds. The cells are then fixed, and antibodies specific to the methylated substrate (e.g., asymmetric dimethylarginine on Histone 3 at Arginine 2, H3R2me2a) and a loading control are used to quantify target inhibition.[5][9]
-
Materials:
-
HEK293T cells
-
PRMT6 expression vector
-
Cell culture medium and supplements
-
Test compounds (SGC6870, SGC6870N)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (or another loading control)
-
Fluorescently-labeled secondary antibodies
-
Microplate reader with imaging capabilities
-
-
Methodology:
-
Seed cells in a 96-well plate and transfect with the PRMT6 expression vector.
-
Treat the cells with a range of concentrations of SGC6870 or SGC6870N for a specified period (e.g., 24-48 hours).
-
Fix, permeabilize, and block the cells within the wells.
-
Incubate with the primary antibody cocktail overnight.
-
Wash and incubate with the corresponding fluorescently-labeled secondary antibodies.
-
Scan the plate using an imaging plate reader to quantify the fluorescence intensity for the methylation mark and the loading control.
-
Normalize the methylation signal to the loading control signal.
-
Calculate the cellular IC50 value, representing the concentration of the inhibitor required to reduce the specific histone methylation mark by 50%.
-
Caption: Generalized workflows for biochemical and cellular assays.
Conclusion
The primary and critical difference between SGC6870 and SGC6870N is their stereochemistry, which dictates their biological activity. SGC6870, the (R)-enantiomer, is a potent and selective allosteric inhibitor of PRMT6, effective in both biochemical and cellular environments.[1][5] In stark contrast, SGC6870N, the (S)-enantiomer, is inactive against PRMT6 and serves as an ideal negative control.[1][4][5] The availability of this active/inactive pair is invaluable for the scientific community, enabling researchers to confidently attribute observed biological effects to the specific inhibition of PRMT6, thereby facilitating the exploration of its role in health and disease.[1][2]
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 6. SGC 6870 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. SGC 6870N | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SGC6870 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Probe SGC6870 | Chemical Probes Portal [chemicalprobes.org]
